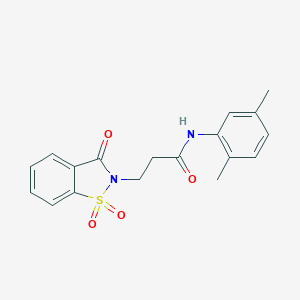

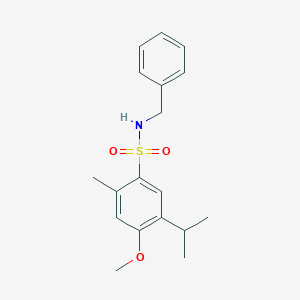

![molecular formula C17H17N3S2 B479519 4-benzyl-5-{[(2-methylphenyl)thio]methyl}-4H-1,2,4-triazole-3-thiol CAS No. 650593-67-2](/img/structure/B479519.png)

4-benzyl-5-{[(2-methylphenyl)thio]methyl}-4H-1,2,4-triazole-3-thiol

货号 B479519

CAS 编号:

650593-67-2

分子量: 327.5g/mol

InChI 键: DPURKJKBWFERDJ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-benzyl-5-{[(2-methylphenyl)thio]methyl}-4H-1,2,4-triazole-3-thiol” is a compound that belongs to the class of 1,2,4-triazoles . These compounds are known for their chemopreventive and chemotherapeutic effects on cancer . They are sulfur- and nitrogen-containing heterocycles used as a basic nucleus of different heterocyclic compounds with various biological applications in medicine .

Synthesis Analysis

The synthesis of 1,2,4-triazoles involves the reaction of 4-amino-5-((4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)methyl)-4H-1,2,4-triazole-3-thiol with benzyl bromide . This reaction yields 3-(benzylthio)-5-((4-(bis(4-fluorophenyl)-methyl)piperazin-1-yl)methyl)-4H-1,2,4-triazole-4-amine .Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles includes a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms . The specific structure of “4-benzyl-5-{[(2-methylphenyl)thio]methyl}-4H-1,2,4-triazole-3-thiol” is not directly available in the sources, but it can be inferred based on the general structure of 1,2,4-triazoles and the given substituents .Chemical Reactions Analysis

1,2,4-Triazoles can undergo various chemical reactions. For instance, 4-amino-5-((4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)methyl)-4H-1,2,4-triazole-3-thiol reacts with benzyl bromide to form 3-(benzylthio)-5-((4-(bis(4-fluorophenyl)-methyl)piperazin-1-yl)methyl)-4H-1,2,4-triazole-4-amine .科学研究应用

Reactivity and Synthetic Applications

- The chemical reactivity of 1,2,4-triazole-3-thione derivatives, including those similar to the queried compound, showcases significant antioxidant and antiradical activities. These compounds are comparable to biogenic amino acids like cysteine, which possesses a free SH-group, indicating potential in synthesizing molecules with enhanced biochemical processes, especially in patients exposed to high radiation doses (Kaplaushenko, 2019).

- A study reviewing the synthesis and physico-chemical properties of 3-thio and 3-thio-4-amino derivatives of 1,2,4-triazole highlighted the wide application of these derivatives beyond pharmaceuticals. They find use in engineering, metallurgical, and agricultural sectors, underscoring the versatility and potential of triazole derivatives in diverse fields (Parchenko, 2019).

Biological Activities

- The patent review of novel 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazole derivatives between 2008 and 2011 reveals a broad range of biological activities. These activities include anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, indicating a significant interest in developing new drugs based on triazole derivatives (Ferreira et al., 2013).

- Another literature review emphasized the antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities of 1,2,4-triazole derivatives. This reinforces the notion that 1,2,4-triazoles, including the specified compound, are promising for scientific research aimed at discovering new biologically active substances (Ohloblina, 2022).

Chemical Utilities

- The synthesis and evaluation of triazole derivatives for various applications have been explored, with emphasis on their use as raw materials in fine organic synthesis. This includes their application in pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives, showcasing the broad utility of triazole derivatives in industrial and research contexts (Nazarov et al., 2021).

属性

IUPAC Name |

4-benzyl-3-[(2-methylphenyl)sulfanylmethyl]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3S2/c1-13-7-5-6-10-15(13)22-12-16-18-19-17(21)20(16)11-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPURKJKBWFERDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1SCC2=NNC(=S)N2CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzyl-5-{[(2-methylphenyl)thio]methyl}-4H-1,2,4-triazole-3-thiol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

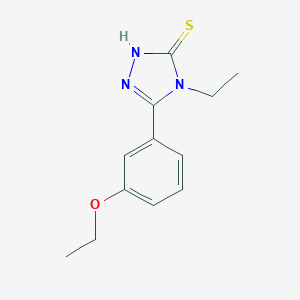

![N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B479436.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B479449.png)

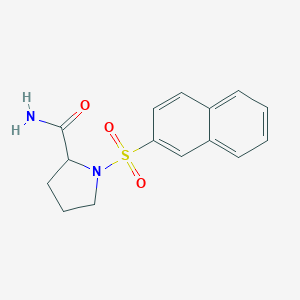

![N-[3-(2H-benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]-2,2-diphenylacetamide](/img/structure/B479480.png)

![3-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenylamine](/img/structure/B479483.png)

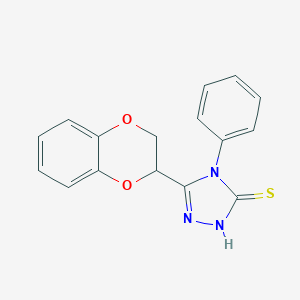

![2-{[4-benzyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dimethylacetamide](/img/structure/B479500.png)

![5-[4-(dimethylamino)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B479506.png)

![3-[(2,4-Dichlorobenzyl)thio]-1,2,4-thiadiazol-5-amine](/img/structure/B479534.png)

![methyl 4-{[(1-benzyl-1H-tetrazol-5-yl)thio]methyl}benzoate](/img/structure/B479567.png)

![2-[(4-Phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B479573.png)